molecular formula C11H16N4 B1289975 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 553672-05-2

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1289975
CAS No.: 553672-05-2
M. Wt: 204.27 g/mol
InChI Key: NQZXAUGBLKSSPN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (C₁₁H₁₆N₄) features a pyrazole core substituted with a cyclohexyl group at position 3, a methyl group at position 1, and a cyano group at position 4 (Figure 1). X-ray crystallographic data from related pyrazole derivatives reveal that the pyrazole ring adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. The cyclohexyl group adopts a chair conformation, with the C–N bond to the pyrazole ring in an equatorial orientation to minimize steric strain.

Key crystallographic parameters include:

  • Bond lengths : N1–C2 = 1.34 Å, C2–C3 = 1.39 Å, C3–C4 = 1.42 Å.
  • Dihedral angles : The pyrazole ring forms a 55.88° angle with the cyclohexyl group, while the methyl group lies in-plane with the heterocycle.
  • Hydrogen bonding : Intermolecular N–H···N interactions stabilize the crystal lattice, with donor-acceptor distances of 2.89–3.12 Å.
Parameter Value
Space group P2₁/c
Unit cell dimensions a = 12.07 Å, b = 12.72 Å, c = 11.77 Å
β-angle 118.7°
Z-value 4

Properties

IUPAC Name

5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZXAUGBLKSSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CCCCC2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629866
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553672-05-2
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanochemical Synthesis

Recent studies highlight mechanochemical methods as an efficient and environmentally friendly approach for synthesizing pyrazole derivatives. This method involves the use of solid-state reactions, often employing catalysts such as tannic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂@Tannic acid) to facilitate the reaction at room temperature.

Procedure:

  • A mixture of synthesized azo-linked aldehydes, malononitrile, and phenylhydrazine is combined with the catalyst.
  • The reaction is conducted in a ball mill at a frequency of 20–25 Hz.
  • After completion, products are purified using column chromatography.

This method has shown promising results in terms of yield and reaction time, making it suitable for the synthesis of various 5-amino-pyrazole derivatives.

Traditional Synthetic Routes

Traditional synthetic routes often involve the condensation of hydrazines with appropriate carbonyl compounds (aldehydes or ketones) followed by cyclization. This method typically requires reflux conditions and longer reaction times compared to mechanochemical approaches.

General Procedure:

  • An aryl hydrazine is reacted with a β-ketonitrile or an aldehyde in the presence of a base (e.g., sodium acetate).
  • The reaction mixture is heated under reflux for a specified duration.
  • The product is isolated through filtration and recrystallization.

This method has been widely used for synthesizing various pyrazole derivatives but may involve more hazardous solvents and conditions.

Comparative Analysis of Synthesis Methods

To further elucidate the efficiency and practicality of different preparation methods, a comparative analysis is presented below.

Method Reaction Conditions Yield Time Advantages Disadvantages
Mechanochemical Synthesis Room temperature, ball milling High Short (minutes) Environmentally friendly, high yield Requires specialized equipment
Traditional Synthesis Reflux conditions Moderate Several hours Well-established method Longer reaction time, hazardous solvents

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 5 participates in condensation and nucleophilic substitution reactions:

  • Formamidine formation : Reacts with triethyl orthoformate in acetic anhydride to yield 5-methoxymethyleneamino derivatives, a common precursor for heterocyclic annulation .
  • Acylation : Treatment with chloroacetyl chloride in toluene forms acetamide derivatives, enabling further functionalization (e.g., thiol substitution) .

Cyano Group Reactivity

The cyano group at position 4 undergoes hydrolysis or cyclization:

  • Hydrolysis : In acidic or alkaline conditions, the cyano group converts to a carboxylic acid or amide, though this is less common due to steric protection from the cyclohexyl group.
  • Thorpe–Ziegler cyclization : Reacts with active methylene compounds (e.g., malononitrile) to form fused pyridine or pyrimidine systems .

Heterocyclic Annulation Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

Reaction Type Conditions Product Yield Source
Pyrazolo[1,5-a]pyrimidine formation React with β-cycloketols in acetic acid4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazolines15–22%
Thieno[2,3-b]pyridine synthesis Thorpe–Ziegler reaction with active methylenesFused thienopyridines70–85%

Nucleophilic Substitution

The acetamide intermediate (from chloroacetyl chloride) reacts with S-nucleophiles like 3-cyanopyridine-2-thiolates to form thioether-linked hybrids, relevant in medicinal chemistry .

Comparative Reactivity with Analogous Pyrazoles

The cyclohexyl substituent alters reactivity compared to smaller analogs:

  • Steric effects : Reduces reaction rates in bulky electrophile interactions (e.g., acylation) .
  • Electronic effects : Electron-donating cyclohexyl group stabilizes intermediates in cyclization reactions, improving yields in fused-ring syntheses .

Industrial and Pharmacological Relevance

While direct applications of this compound are not explicitly documented, its structural analogs exhibit:

  • Kinase inhibition : Pyrazolo[1,5-a]pyrimidines derived from similar precursors show Bruton’s tyrosine kinase (Btk) inhibition .
  • Anticancer activity : Thieno[2,3-b]pyridines demonstrate cytotoxicity in vitro .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Modifications at the 1-position (N1-substituent) significantly alter steric and electronic properties:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile Methyl C₁₂H₁₇N₄ 217.29 High lipophilicity; synthetic intermediate
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl C₁₀H₇ClN₄ 218.64 Potential antimicrobial activity
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Ethyl C₇H₁₀N₄ 150.18 Reactivity in acylations

Key Findings :

  • Aryl groups (e.g., 3-chlorophenyl) enhance π-π stacking interactions, relevant in drug design .

Substituent Variations at the 3-Position

The 3-position substituent influences electronic effects and intermolecular interactions:

Compound Name 3-Position Substituent Reactivity with Chloroacetyl Chloride Yield (%) Reference ID
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Cyanomethyl Forms 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide 65–70
5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile Phenyl Forms 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 62.71
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Methyl Forms 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 61.76

Key Findings :

  • Electron-withdrawing groups (e.g., cyanomethyl) increase electrophilicity at the 4-cyano group, enhancing reactivity with electrophiles like chloroacetyl chloride .
  • Aromatic substituents (e.g., phenyl) stabilize intermediates via resonance, improving reaction yields compared to alkyl groups .

Key Findings :

  • Trifluoromethyl and sulfinyl groups (as in fipronil) enhance binding to GABA receptors in insects, increasing pesticidal efficacy .
  • Fluorinated derivatives exhibit improved metabolic stability and bioavailability .

Biological Activity

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

  • Molecular Formula : C11H16N4
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 553672-05-2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents.

The compound has been identified as a potent inhibitor of tubulin polymerization, which plays a crucial role in cancer cell division. It arrests the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. Docking simulations suggest that it interacts with the colchicine binding site on tubulin, indicating a mechanism similar to other known anticancer agents.

Case Study: Cytotoxicity Testing

In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)12.07
HepG2 (Liver Cancer)54.25
HeLa (Cervical Cancer)38.44

These results indicate that the compound selectively inhibits cancer cell proliferation while showing minimal toxicity to normal cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating various inflammatory diseases.

Inhibition of TNF-a Release

A study reported that at a concentration of 10 µM, this compound inhibited TNF-a release by approximately 97.7%, with an IC50 value of 0.283 mM. This suggests its potential utility in managing inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely studied, and this compound is no exception.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity:

  • Substituents on the Cyclohexyl Group : Altering substituents can enhance or reduce anticancer potency.
  • Amino Group Positioning : The position and nature of amino groups can affect interactions with biological targets.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or cyanoacetates. A key step involves optimizing reaction conditions (e.g., solvent, temperature, and catalysts) to control regioselectivity and isomer ratios. For example, substituents at the 4-position of the pyrazole ring significantly influence isomer distribution during methylation, as observed in analogous pyrazole derivatives . Advanced purification techniques, such as flash chromatography (cyclohexane/ethyl acetate gradients), yield high-purity products (>85%) .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and bond geometries. For example, SC-XRD analysis of a related pyrazole-carbonitrile derivative confirmed a planar pyrazole ring with a mean C–C bond length of 0.002 Å and an R factor of 0.033 . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ = 13.66 ppm for NH protons in DMSO-d6_6) .
  • IR spectroscopy : Peaks at 2242 cm1^{-1} (C≡N) and 2138 cm1^{-1} (N3_3) confirm functional groups .
  • HRMS : Validates molecular formula (e.g., [M+^+] found at m/z 134.0337 vs. calculated 134.0335) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl substituent influence reactivity and isomer formation?

The bulky cyclohexyl group at the 3-position introduces steric hindrance, which can slow nucleophilic attacks at adjacent positions. Computational studies (e.g., density functional theory) reveal that electron-donating substituents at the 4-position stabilize specific transition states, favoring one isomer over others. For instance, methylthio groups in analogous pyrazoles alter isomer ratios by stabilizing charge distribution in intermediates . Experimental validation requires monitoring reaction progress via LC-MS or TLC and adjusting substituents systematically .

Q. What computational strategies optimize reaction pathways for pyrazole-carbonitrile derivatives?

Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can predict optimal conditions. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs hybrid computational-experimental workflows to narrow down solvent systems, temperatures, and catalysts, reducing trial-and-error experimentation. Feedback loops between experimental data (e.g., yields, regioselectivity) and computational models enhance predictive accuracy .

Q. How can contradictions in biological activity data for structurally similar pyrazole derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or stereochemical variations. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate showed variable enzyme inhibition depending on substituent electronic profiles. To address this:

  • Perform dose-response curves across multiple assays.
  • Use molecular docking to correlate substituent effects with binding affinity.
  • Validate findings with in vivo models to account for metabolic stability .

Q. What strategies enable the synthesis of heterocyclic hybrids (e.g., triazole-pyrazole hybrids) from this compound?

Azide-alkyne cycloaddition (Click chemistry) is a robust method. For example, reacting 5-azido-1H-pyrazole-4-carbonitrile with terminal alkynes under Cu(I) catalysis yields triazole hybrids. Key steps include:

  • Azide introduction : Treating triazenyl precursors with azido(trimethyl)silane and trifluoroacetic acid at 50°C .
  • Purification : Silica gel chromatography with ethyl acetate/cyclohexane gradients (0–35%) isolates hybrids in >85% yield .

Methodological Considerations

  • Handling and Stability : Store under inert atmosphere (N2_2/Ar) at room temperature to prevent degradation of the nitrile group .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

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